5-Hydroxymethylthiophene-2-boronic acid

Overview

Description

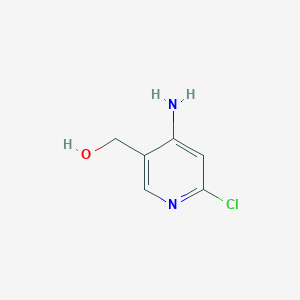

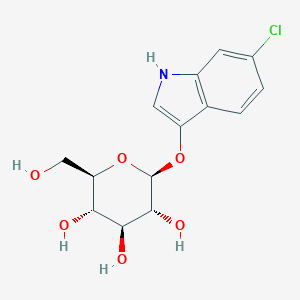

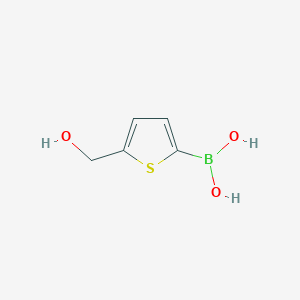

5-Hydroxymethylthiophene-2-boronic acid (5-HMTA) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a small molecule with a molecular weight of 174.15 g/mol, and it is composed of a hydroxymethylthiophene ring and a boronic acid group. 5-HMTA has been suggested to be a promising compound for use in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Applications in Organic Synthesis

Boronic acids, including 5-Hydroxymethylthiophene-2-boronic acid, play a crucial role in organic synthesis, especially in coupling reactions. The Suzuki-Miyaura coupling is a prominent example where boronic acids react with halide-containing compounds in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is pivotal for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and organic materials. For instance, the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction showcases the utility of thiophene boronic acids in synthesizing thiophene derivatives with high yields and purities, bypassing the instability issues of 5-formyl-2-thiopheneboronic acid (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Boronic Acid Catalysis

Boronic acids, by virtue of their reversible covalent interactions with diols and hydroxy groups, have been explored as catalysts in various organic transformations. This includes electrophilic and nucleophilic activations that facilitate amide formation, cycloadditions, and conjugate additions, offering a mild and selective approach to synthesizing functionalized organic compounds. The concept of boronic acid catalysis (BAC) enables the activation of carboxylic acids, alcohols, diols, and saccharides, highlighting the broad applicability of boronic acids in organic synthesis (Hall, 2019).

Material Science Applications

In materials science, boronic acids are integral to developing responsive and smart materials. Their unique binding affinity to diols enables the creation of dynamic covalent materials that can respond to environmental stimuli such as pH, glucose levels, and other analytes. For example, boronic acids have been used in the synthesis of fluorescent chemosensors for carbohydrates and bioactive substances, demonstrating their potential in biomedical applications such as disease detection and monitoring (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Biomedical Applications

Boronic acid polymers have shown promise in various biomedical applications, including drug delivery systems, where they can respond to biological stimuli for targeted therapy. The unique reactivity and solubility of boronic acid-containing polymers allow for the development of novel biomaterials that could be used in the treatment of diseases like HIV, obesity, diabetes, and cancer. This highlights the versatile nature of boronic acids in creating materials with specific functionalities for medical applications (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

5-Hydroxymethylthiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the SM coupling, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the sm coupling, which is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects of this reaction can vary greatly depending on the specific organic groups involved in the coupling.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its absorption and distribution in biological systems. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling . This reaction is highly useful in organic synthesis, enabling the creation of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its availability in aqueous environments. Additionally, the compound’s stability at different temperatures can impact its efficacy and stability in various environmental conditions.

properties

IUPAC Name |

[5-(hydroxymethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBZNXLSUVVBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402564 | |

| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338454-45-8 | |

| Record name | B-[5-(Hydroxymethyl)-2-thienyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)